molecular formula C13H17N3O2 B10909758 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B10909758
M. Wt: 247.29 g/mol
InChI Key: AZJZYOFVHUGUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine (: 1011360-01-2) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound features an octahydropyrrolo[1,2-a]pyrazine scaffold, a bicyclic structure that is of significant interest in medicinal chemistry due to its presence in various bioactive molecules . The scaffold is a nitrogen-containing heterocycle, a class of structures known for their ability to engage with biological targets, often leading to enhanced binding properties . The specific 4-nitrophenyl substituent in this molecule is an important functional group that can serve as a key synthetic handle for further chemical modifications in drug discovery and development projects. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-(4-nitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C13H17N3O2/c17-16(18)12-5-3-11(4-6-12)15-9-8-14-7-1-2-13(14)10-15/h3-6,13H,1-2,7-10H2

InChI Key

AZJZYOFVHUGUDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reductive Amination

A two-step sequence involving reductive amination and cyclization has been reported:

  • Condense 4-nitrobenzaldehyde with a pyrrolidine derivative using EDCI/HOBt in THF.

  • Reduce the intermediate imine with NaBH₄ or H₂/Pd-C.

  • Cyclize under acidic conditions (HCl/MeOH, 80°C).

This method achieves moderate yields (45–60%) but offers flexibility in modifying the pyrrolidine ring.

Iodine-Catalyzed Cyclization

Recent advances employ iodine as a low-cost catalyst for one-pot syntheses. For example:

  • React 2-aminopyrazine with 4-nitrobenzaldehyde in ethanol.

  • Add tert-butyl isocyanide and iodine (10 mol%).

  • Stir at room temperature for 6–12 hours.

This protocol avoids transition metals and achieves yields up to 78%.

Optimization of Reaction Conditions

Critical factors influencing efficiency include:

Temperature:

  • Cross-couplings require ≥80°C for full conversion.

  • Cyclizations proceed optimally at 100–130°C in DMF.

Catalyst Systems:

  • Pd(OAc)₂/DPPF outperforms PdCl₂(dppf) in arylations.

  • Copper(I) iodide enables nitro group retention during Ullmann couplings.

Solvent Effects:

  • Polar aprotic solvents (DMF, NMP) enhance cyclization rates.

  • Ethanol/water mixtures improve Suzuki coupling yields by 15–20%.

Characterization and Quality Control

Purified 2-(4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is characterized by:

  • ¹H NMR (CDCl₃): δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 3.80–3.60 (m, 4H, pyrrolidine-H), 2.90–2.70 (m, 4H, piperazine-H).

  • HPLC : >98% purity using C18 column (CH₃CN/H₂O = 50:50).

  • HRMS : m/z calculated for C₁₃H₁₇N₃O₂ [M+H]⁺: 248.1396; found: 248.1398.

Impurities commonly include:

  • Unreacted boronic acid (removed by aqueous wash).

  • Over-reduced byproducts (controlled via H₂ pressure in catalytic hydrogenation).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. Key industrial parameters:

MetricBatch ProcessFlow Process
Cycle Time24–36 hours8–12 hours
Pd Consumption5 mol%2.5 mol%
Yield65–75%70–80%

Patent US8648074B2 highlights the use of polymer-supported catalysts to facilitate catalyst recovery and reduce costs .

Chemical Reactions Analysis

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The incorporation of the pyrrolo[1,2-a]pyrazine core has been linked to enhanced antiproliferative activities against various cancer cell lines. For instance, derivatives of this compound have shown efficacy against human cancer cell lines such as Panc-1 and MDA-MB-231, which are known for their aggressive nature .

Neuropharmacological Applications

The structural characteristics of 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine suggest potential applications as dopamine receptor antagonists. Compounds in this class may be useful in treating psychotic disorders such as schizophrenia due to their interaction with dopamine receptor subtypes, particularly the D4 receptor .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through multi-step organic reactions. These derivatives can be further modified to explore new pharmacological activities or to enhance existing properties. The synthesis often involves using reagents that facilitate the introduction of different functional groups, thereby expanding its utility in chemical research.

Antioxidant Properties

Preliminary studies suggest that compounds related to this compound may exhibit antioxidant activities. Such properties are crucial for developing agents that can mitigate oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various health conditions including cancer and neurodegenerative diseases .

Antimicrobial Effects

The compound's potential antimicrobial properties make it a candidate for further investigation in drug development aimed at combating infections. The structural framework allows for modifications that could enhance its efficacy against bacteria and fungi, making it valuable in the pharmaceutical industry.

Several case studies have documented the synthesis and evaluation of derivatives based on the pyrrolo[1,2-a]pyrazine scaffold:

  • Anticancer Evaluation : A study evaluated a series of pyrrolo derivatives against multiple cancer cell lines and reported promising cytotoxic effects with specific modifications enhancing activity against glioblastoma cells .
  • Neuropharmacological Research : Investigations into dopamine receptor interactions have shown that certain derivatives can selectively bind to dopamine receptors, indicating their potential use in treating neuropsychiatric disorders .
  • Antioxidant Activity Assessment : Extracts containing related compounds have demonstrated significant antioxidant capabilities through various assays (DPPH, ABTS), suggesting their utility in food and pharmaceutical industries as natural preservatives or therapeutic agents against oxidative stress .

Mechanism of Action

The exact mechanism of action of 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme Inhibitors

IAP Antagonists
  • Octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines (1 and 2) : These tri-cyclic derivatives, designed to block metabolic sites, retain high binding affinity for cIAP-1 (cellular inhibitor of apoptosis protein-1). The cyclopropane moiety enhances metabolic stability compared to the parent compound (octahydropyrrolo[1,2-a]pyrazine A), which lacks this modification. The 4-nitrophenyl analog may exhibit improved pharmacokinetics (PK) due to steric and electronic effects .
  • AS-3201 (Aldose Reductase Inhibitor) : This compound features a spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine core with a 4-bromo-2-fluorobenzyl group. The (R)-enantiomer (AS-3201) demonstrates 10-fold higher inhibitory activity (IC₅₀ = 1.5 × 10⁻⁸ M) than its (S)-counterpart, highlighting the role of stereochemistry and bulky substituents in enzyme binding .
Key Structural Insights
Compound Core Structure Substituent Biological Activity (IC₅₀/ED₅₀) Reference
2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine Octahydropyrrolopyrazine 4-Nitrophenyl IAP inhibition (data pending)
AS-3201 Spirosuccinimide-fused tetrahydropyrrolopyrazine 4-Bromo-2-fluorobenzyl Aldose reductase inhibition (1.5 × 10⁻⁸ M)

Fluorophores

  • YL578: Incorporates a 2-(2,2,2-trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine moiety, replacing traditional dialkylamino groups in rhodamine derivatives. This substitution increases quantum yield (Φ = 0.74 vs. Φ = 0.21 in parental RhB) and brightness (ε × Φ = 6.6 × 10⁴ L mol⁻¹ cm⁻¹). The trifluoroethyl group reduces twisted intramolecular charge transfer (TICT), enhancing photostability and Stokes shift (56 nm) .
Photophysical Properties
Compound Substituent Quantum Yield (Φ) Brightness (ε × Φ, L mol⁻¹ cm⁻¹) Stokes Shift (nm) Application Reference
YL578 2-(2,2,2-Trifluoroethyl) 0.74 6.6 × 10⁴ 56 Super-resolution imaging
Parental Rhodamine B Dialkylamino 0.21 1.3 × 10⁴ 30 Conventional imaging

Antimicrobial and Antioxidant Agents

  • Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Isolated from Streptomyces spp., this compound exhibits antimicrobial activity against plant pathogens. The diketone moiety and hydrophobic isobutyl group contribute to membrane disruption .
  • Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives : Found in marine sponges and Bacillus spp., these compounds show antioxidant effects by scavenging free radicals (e.g., IC₅₀ = 12 µM for DPPH radical scavenging) .
Bioactivity Comparison
Compound Functional Groups Bioactivity Mechanism Reference
Hexahydropyrrolopyrazine-dione Diketone, isobutyl Antimicrobial (MIC = 8 µg/mL) Membrane disruption
This compound Nitrophenyl Not reported (potential for nitro group-mediated redox activity) Electron transfer

Biological Activity

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a fused bicyclic structure that includes a nitrophenyl group. Its unique molecular architecture contributes to its interaction with various biological targets, particularly in the context of neuropharmacology.

1. Dopamine Receptor Modulation

Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazines can act as ligands for dopamine receptors, especially the D4 subtype. These receptors are implicated in various neurological disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) . The modulation of these receptors by this compound suggests potential therapeutic applications in treating dopamine-related disorders.

2. Anticancer Properties

Studies have shown that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, a related study indicated that certain pyrrole derivatives demonstrated significant antiproliferative activity and induced apoptosis in cancer cells . The mechanism typically involves the activation of apoptotic pathways and the inhibition of cellular proliferation.

3. Cholinesterase Inhibition

Another area of interest is the compound's potential as an inhibitor of cholinesterases, which are critical in the pathophysiology of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to improved cognitive function in animal models . This activity positions this compound as a candidate for further development in Alzheimer's therapy.

Case Studies

StudyFindingsImplications
Saleh et al., 2004Identified octahydropyrrolo[1,2-a]pyrazine derivatives as effective dopamine receptor ligandsPotential for treating dopamine-related disorders
Renneberg & Dervan, 2003Evaluated anticancer activity; compounds showed significant cytotoxic effects on HepG-2 cellsSuggests use in cancer therapeutics
Research on cholinesterase inhibitorsDemonstrated effective inhibition of AChE and BChE by pyrido[2,3-b]pyrazinesIndicates promise for Alzheimer's treatment

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Dopamine Receptors : The compound's structural features facilitate binding to the D4 receptor, influencing neurotransmission and potentially correcting imbalances associated with neuropsychiatric conditions.
  • Apoptotic Pathways : It may induce apoptosis through oxidative stress mechanisms or by activating caspases involved in programmed cell death.
  • Cholinergic System : By inhibiting cholinesterases, the compound can enhance acetylcholine levels, thereby improving synaptic transmission and cognitive function.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation reactions to construct the fused pyrrolo-pyrazine core. For example, halogenated intermediates (e.g., bromophenyl derivatives) can undergo nucleophilic substitution or Suzuki coupling to introduce the 4-nitrophenyl group. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF), and reaction time optimization (12–24 hours). Purification often requires column chromatography or recrystallization to isolate the product in >90% purity .

Q. How is the stereochemistry of the octahydropyrrolo[1,2-a]pyrazine core characterized?

  • Methodological Answer : Stereochemical analysis employs X-ray crystallography for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments and circular dichroism (CD) spectroscopy are used to infer spatial arrangements. For enantioselective synthesis, iridium-catalyzed asymmetric hydrogenation of pyrrolo-pyrazinium salts with cesium carbonate as an additive achieves up to 95% enantiomeric excess (ee) by suppressing racemization .

Q. What biological activities are associated with this compound class?

  • Methodological Answer : Pyrrolo-pyrazine derivatives exhibit antimicrobial activity (MIC < 10 µg/mL against Gram-positive bacteria), kinase inhibition (IC₅₀ ~ 50 nM for cIAP-1), and antioxidant properties (EC₅₀ ~ 20 µM in DPPH assays). Activity is often assessed via in vitro enzyme inhibition assays, bacterial growth curves, and reactive oxygen species (ROS) scavenging tests. Structural features like the 4-nitrophenyl group enhance electron-withdrawing effects, influencing target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency.
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours).
  • Stepwise Purification : Combining liquid-liquid extraction with flash chromatography minimizes product loss.
    Reported yields for similar compounds exceed 75% using MCRs with scalable protocols .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or compound purity. To address this:

  • Reproduce Studies : Validate activity under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Purity Verification : Use HPLC-MS (>95% purity) to exclude confounding impurities.
  • Structural Analog Comparison : Test derivatives (e.g., halogen substituents) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective in designing derivatives for specific targets (e.g., kinase inhibition)?

  • Methodological Answer :

  • Co-Crystal Analysis : Resolve binding modes (e.g., cIAP-1 interactions) to guide substituent placement.
  • Electron-Withdrawing Groups : Introduce trifluoroethyl or sulfonyl groups to enhance target affinity.
  • Stereochemical Modifications : Enantiopure derivatives (e.g., (R)-isomers) often show higher potency. For example, cyclopropane-fused analogs reduce metabolic degradation while maintaining binding .

Q. Can this compound class be adapted for fluorescence imaging applications?

  • Methodological Answer : Yes. Derivatives with fused xanthene or rhodamine cores exhibit long Stokes shifts (56–99 nm) and photostability. Key modifications include:

  • Electron-Accepting Substituents : Trifluoroethyl groups enhance brightness (ε × φ up to 66,400 M⁻¹cm⁻¹).
  • Vibronic Tuning : Octahydropyrrolo-pyrazine moieties reduce photobleaching.
    These probes are validated in alkaline phosphatase (ALP) sensing and super-resolution microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.